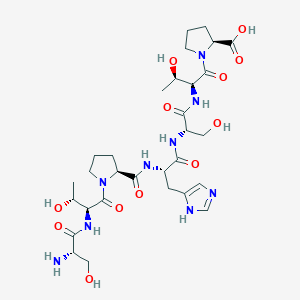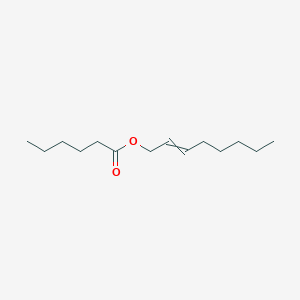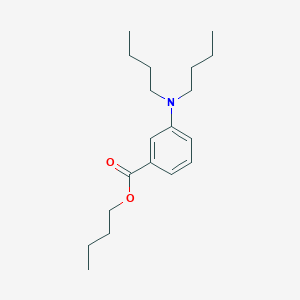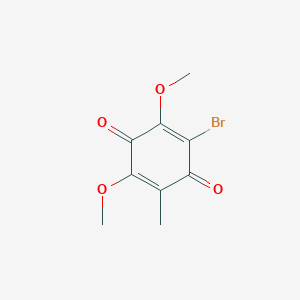
2,5-Cyclohexadiene-1,4-dione, 2-bromo-3,5-dimethoxy-6-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Cyclohexadiene-1,4-dione, 2-bromo-3,5-dimethoxy-6-methyl- is a synthetic organic compound belonging to the class of benzoquinones Benzoquinones are known for their diverse biological activities and are often used in medicinal chemistry for their cytotoxic properties
Preparation Methods
The synthesis of 2,5-Cyclohexadiene-1,4-dione, 2-bromo-3,5-dimethoxy-6-methyl- typically involves the bromination of 2,5-dimethoxy-6-methyl-1,4-benzoquinone. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures .
Chemical Reactions Analysis
2,5-Cyclohexadiene-1,4-dione, 2-bromo-3,5-dimethoxy-6-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones, which are often more reactive and can participate in further chemical transformations.
Reduction: Reduction reactions can convert the compound into hydroquinones, which have different biological activities and reactivities.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, leading to the formation of a wide range of derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2,5-Cyclohexadiene-1,4-dione, 2-bromo-3,5-dimethoxy-6-methyl- involves its interaction with cellular components, leading to the generation of reactive oxygen species (ROS). These ROS can cause oxidative damage to cellular structures, including DNA, proteins, and lipids, ultimately leading to cell death. The compound’s ability to induce apoptosis is mediated through the activation of caspases and the cleavage of poly (ADP-ribose) polymerase (PARP), which are key players in the apoptotic pathway .
Comparison with Similar Compounds
2,5-Cyclohexadiene-1,4-dione, 2-bromo-3,5-dimethoxy-6-methyl- can be compared with other benzoquinones such as:
2,5-Dimethoxy-1,4-benzoquinone: Lacks the bromine and methyl groups, resulting in different reactivity and biological activity.
2,5-Dimethoxy-3-hexyl-2,5-cyclohexadiene-1,4-dione: Contains a hexyl group instead of a methyl group, which affects its solubility and interaction with biological molecules.
2-Hydroxy-5-methoxy-3-hexyl-cyclohexa-2,5-diene-1,4-dione: The presence of a hydroxy group introduces additional hydrogen bonding capabilities, influencing its chemical behavior and biological effects.
These comparisons highlight the unique structural features of 2,5-Cyclohexadiene-1,4-dione, 2-bromo-3,5-dimethoxy-6-methyl- and its potential advantages in various applications.
Properties
CAS No. |
383179-83-7 |
|---|---|
Molecular Formula |
C9H9BrO4 |
Molecular Weight |
261.07 g/mol |
IUPAC Name |
2-bromo-3,5-dimethoxy-6-methylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C9H9BrO4/c1-4-6(11)5(10)9(14-3)7(12)8(4)13-2/h1-3H3 |
InChI Key |
VIXVABNGNPRFBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C(=C(C1=O)Br)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


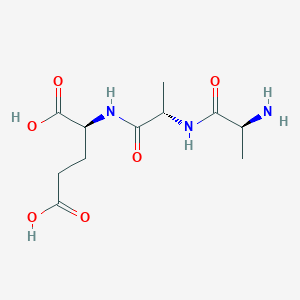
![2-Azabicyclo[4.1.0]hepta-1,3,5-triene](/img/structure/B14235804.png)
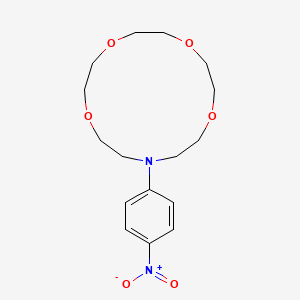
![1-[(Diethylcarbamothioyl)sulfanyl]cyclohexane-1-carboxylic acid](/img/structure/B14235811.png)
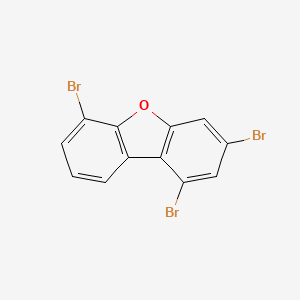
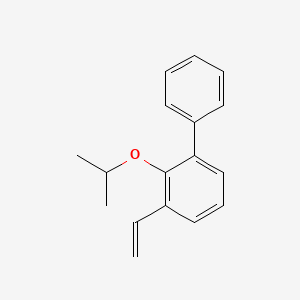
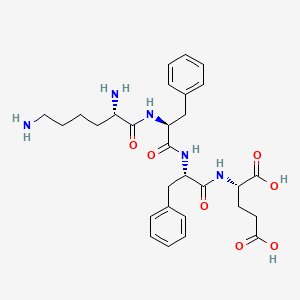
![2,3-Bis[4-(naphthalen-1-yl)phenyl]quinoxaline](/img/structure/B14235832.png)
![6-[(2-{[6-(Decylamino)-6-oxohexyl]sulfanyl}ethyl)sulfanyl]-N-octylhexanamide](/img/structure/B14235839.png)
![D-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-L-leucyl-](/img/structure/B14235852.png)
